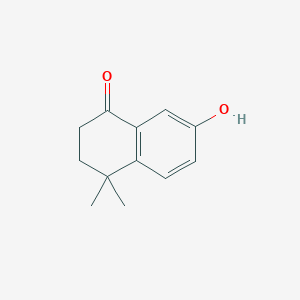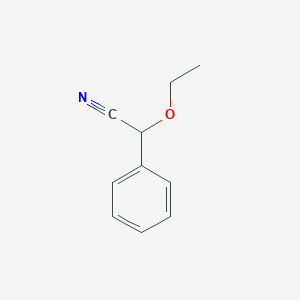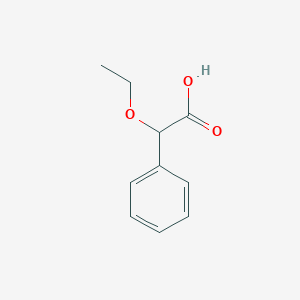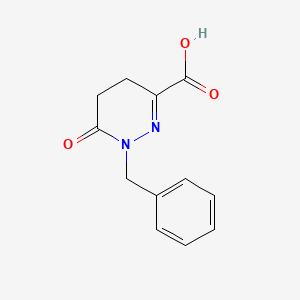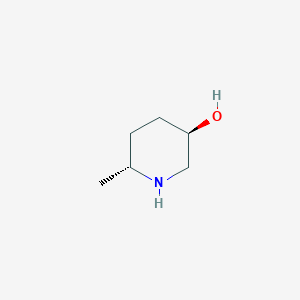
5-phenylpent-4-ynoic Acid
Übersicht
Beschreibung
5-Phenylpent-4-ynoic Acid (PPA) is a chemical compound that belongs to the category of substituted propiolic acids. It has a molecular weight of 174.2 and is typically available in powder form .
Synthesis Analysis
The synthesis of this compound involves multiple steps. One method involves the use of copper (I) iodide, diethylamine, and palladium diacetate, followed by a reaction with potassium hydroxide . Other methods involve the use of chromium (VI) oxide and sulfuric acid in acetone .Molecular Structure Analysis
The IUPAC name for this compound is 5-phenyl-4-pentynoic acid . The InChI code for this compound is 1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 99-100 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
5-Phenylpent-4-ynoic acid and its derivatives have been extensively studied in the field of organic synthesis. Caporusso and Lardicci (1983) demonstrated the synthesis of chiral alk-1-ynes, including this compound derivatives, through a stereospecific bromination–dehydrobromination procedure, indicating its utility in chiral synthesis (Caporusso & Lardicci, 1983). Additionally, Parpart et al. (2015) reported the synthesis of optically pure (S)-2-amino-5-[aryl]pent-4-ynoic acids, highlighting their potential as selective inhibitors of aldose reductase, an enzyme implicated in diabetic complications (Parpart et al., 2015).
Use in Chiral Derivatizing Agents
Pérez-Estrada et al. (2012) explored the use of this compound derivatives in the diastereoselective preparation of 2-methoxy-2-phenylpent-3-ynoic acids, demonstrating their potential as reliable chiral derivatizing agents (CDAs) in NMR spectroscopy (Pérez-Estrada et al., 2012).
Radical Trapping in Organic Synthesis
Das and Roy (1994) investigated the role of 5-phenylpent-4-ynyl cobaloxime in trapping radicals under thermal or photochemical conditions, showcasing its application in organic synthesis and radical mechanism studies (Das & Roy, 1994).
Novel Compounds Synthesis
Golovanov et al. (2019) discovered the formation of novel pyridine betaines from reactions involving this compound, highlighting its role in the synthesis of new chemical entities with potential applications in various fields (Golovanov et al., 2019).
Metabolic Products from Microorganisms
Potterat et al. (1994) isolated and characterized phenylpentadienamides from the culture filtrate of Streptomyces sp., indicating the occurrence of this compound derivatives as natural products in microorganisms (Potterat et al., 1994).
Eigenschaften
IUPAC Name |
5-phenylpent-4-ynoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O2/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,5,9H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHCGPXAMIOKTJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50450394 | |
| Record name | 5-phenylpent-4-ynoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3350-92-3 | |
| Record name | 5-phenylpent-4-ynoic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50450394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2,4-dichloro-5-[(2-fluorophenyl)sulfamoyl]benzoic Acid](/img/structure/B3382422.png)

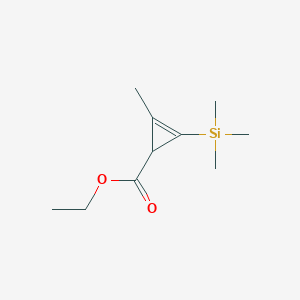

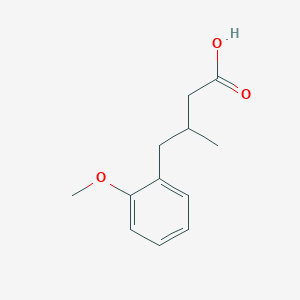

![N-(3-chloro-4-methylphenyl)-2-[(3-methoxyphenyl)formohydrazido]-2-oxoacetamide](/img/structure/B3382480.png)
